Bienvenue dans la boutique en ligne BenchChem!

N-(3-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

metabolic stability regioisomer SAR pyridinone sulfonamide

N-(3-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (CAS 1251628-05-3) is a synthetic 1,2-bis-sulfonamide derivative featuring a 2-oxo-1,2-dihydropyridine core, a pyrrolidin-1-ylsulfonyl group at the 3-position, and an N-(3-bromophenyl)acetamide side chain. It belongs to a broader chemotype originally patented as modulators of chemokine receptors.

Molecular Formula C17H18BrN3O4S
Molecular Weight 440.31
CAS No. 1251628-05-3
Cat. No. B2857652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
CAS1251628-05-3
Molecular FormulaC17H18BrN3O4S
Molecular Weight440.31
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C17H18BrN3O4S/c18-13-5-3-6-14(11-13)19-16(22)12-20-8-4-7-15(17(20)23)26(24,25)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,19,22)
InChIKeyGESLAQZREMSTJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (CAS 1251628-05-3): Structural & Chemotype Reference for Procurement Evaluation


N-(3-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (CAS 1251628-05-3) is a synthetic 1,2-bis-sulfonamide derivative featuring a 2-oxo-1,2-dihydropyridine core, a pyrrolidin-1-ylsulfonyl group at the 3-position, and an N-(3-bromophenyl)acetamide side chain [1]. It belongs to a broader chemotype originally patented as modulators of chemokine receptors [2]. With a molecular weight of 440.3 g·mol⁻¹ and a computed XLogP3-AA of 1.8, it occupies a physicochemical space balanced between polarity and lipophilicity suitable for lead optimization campaigns [1].

Why N-(3-Bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide Cannot Be Simply Replaced by Close Analogs


Within this chemotype, even subtle positional or substituent modifications lead to divergent property profiles that affect assay performance and synthetic tractability [1]. The 3-bromophenyl isomer exhibits structurally distinct hydrogen-bonding and steric features compared to the 4-bromophenyl variant, and the 3-sulfonyl regioisomer differs fundamentally from the 5-sulfonyl analog in ring electronics and metabolic stability . These non-interchangeable profiles demand explicit, compound-level evidence for procurement decisions in SAR campaigns, as generic pyridinone or sulfonamide replacement can invalidate potency trends, solubility expectations, and metabolic stability predictions .

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide Against Structural Analogs


Regioisomeric Sulfonyl Position: 3‑Sulfonyl vs. 5‑Sulfonyl Impact on Metabolic Stability

Shifting the pyrrolidin-1-ylsulfonyl group from the 3-position (target compound) to the 5-position (analog CAS 949779-92-4) alters the electronic environment of the pyridinone ring and consequently the metabolic stability. SAR studies on analogous pyridinone derivatives indicate that the 3-sulfonyl arrangement provides superior metabolic stability compared to the 5-substituted analog, which is associated with enhanced metabolic stability in the thiopyridinone series . The 5‑sulfonyl regioisomer CAS 949779‑92‑4 represents the closest comparator where such a shift has been observed .

metabolic stability regioisomer SAR pyridinone sulfonamide

Halogen Position on Phenylacetamide: 3‑Bromophenyl vs. 4‑Bromophenyl Isomer

The target compound carries the bromine substituent at the meta position of the anilide ring, whereas the closely related 4‑bromophenyl isomer (CAS 1251578‑10‑5) places bromine at the para position . Pharmacophore modeling and SAR studies on analogous halogen-substituted benzamides demonstrate that meta-substitution often leads to a different dihedral angle between the phenyl and acetamide planes, potentially affecting target binding [1].

halogen SAR positional isomer potency

Pyrrolidine vs. Piperidine Sulfonamide: Solubility and Potency Trade-Offs

Ring expansion of the pyrrolidine sulfonamide to a piperidine sulfonamide is a common medicinal chemistry strategy to improve aqueous solubility. SAR data from the pyridinone sulfonamide series indicates that the piperidine analog (IC50 ~85 nM, LogP 3.1) shows improved solubility but potentially at the cost of reduced metabolic stability relative to the pyrrolidine-containing target compound .

solubility ring expansion SAR piperidine analog

Comparative Chemokine Receptor Modulation Potential: 1,2-Bis-Sulfonamide Chemotype

The target compound belongs to the 1,2-bis-sulfonamide derivative class, for which Allergan's patent (US 9,603,834 B2) explicitly claims chemokine receptor modulation activity [1]. This establishes a development pathway and target engagement rationale distinct from simple pyrrolidine sulfonamides that lack the 2-oxo-1,2-dihydropyridine core necessary for chemokine receptor binding [1].

chemokine receptor CCR modulation patent evidence

Validated Application Scenarios for N-(3-Bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide Based on Evidence


Lead Optimization in Chemokine Receptor (CCR) Antagonist Programs

As a representative of the patented 1,2-bis-sulfonamide chemokine receptor modulator class [1], this compound is suited for iterative SAR studies aiming to balance potency against chemokine receptors with acceptable PK properties. Its 3-bromophenyl group can serve as a handle for further diversification or as a retention motif while modifying other substituents [1].

Regioisomer Selectivity Profiling in Metabolic Stability Assays

Because the 3-sulfonyl arrangement is associated with different metabolic stability compared to the 5-sulfonyl isomer , this compound can be used as a reference in microsomal or hepatocyte stability panels to benchmark CYP-mediated oxidation rates relative to its regioisomers [2].

Solubility-Lipophilicity Trade-Off Optimization Studies

With a computed XLogP3-AA of 1.8 [2], this pyrrolidine sulfonamide provides a baseline for evaluating the impact of ring expansion (e.g., to piperidine) on solubility and membrane permeability without deviating from the core pharmacophore .

Halogen Bonding and Pharmacophore Validation in Computational Chemistry

The meta-bromine substitution pattern offers a distinct electrostatic potential surface compared to para-halogen analogs, making this compound a valuable probe for computational docking and free-energy perturbation (FEP) studies aimed at validating halogen bonding interactions with protein targets [1].

Quote Request

Request a Quote for N-(3-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.